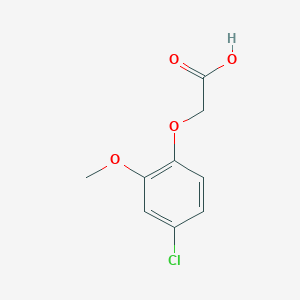

2-(4-クロロ-2-メトキシフェノキシ)酢酸

概要

説明

2-(4-Chloro-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and methoxy group on the phenyl ring

科学的研究の応用

2-(4-Chloro-2-methoxyphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.

作用機序

Mode of Action

Based on its structural similarity to other phenoxyacetic acid derivatives, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by 2-(4-Chloro-2-methoxyphenoxy)acetic acid are currently unknown. Given the lack of specific information on this compound, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Chloro-2-methoxyphenoxy)acetic acid can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

2-(4-Chloro-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenoxyacetic acid.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)acetic acid.

Reduction: Formation of 2-(4-methoxyphenoxy)acetic acid.

Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)acetic acid or 2-(4-thio-2-methoxyphenoxy)acetic acid.

類似化合物との比較

Similar Compounds

- 2-(4-Chloro-2-methylphenoxy)acetic acid

- 2-(4-Chloro-2-nitrophenoxy)acetic acid

- 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties. The methoxy group increases its lipophilicity, enhancing its ability to penetrate biological membranes, while the chloro group contributes to its reactivity in substitution reactions.

生物活性

2-(4-Chloro-2-methoxyphenoxy)acetic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 188.62 g/mol

- CAS Number : 14675568

Antimicrobial Activity

Research indicates that 2-(4-Chloro-2-methoxyphenoxy)acetic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 110 µg/mL, indicating potent antibacterial activity .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of 2-(4-Chloro-2-methoxyphenoxy)acetic acid compared to other compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-Chloro-2-methoxyphenoxy)acetic acid | Staphylococcus aureus | 110 |

| Escherichia coli | 110 | |

| 4-Chloroguaiacol | Staphylococcus aureus | 110 |

| Escherichia coli | 110 |

Herbicidal Activity

This compound is also noted for its herbicidal properties, functioning as a selective herbicide in agricultural practices. Its mechanism involves disrupting plant growth by inhibiting specific biochemical pathways related to auxin activity, which is crucial for plant development .

Case Studies on Herbicidal Effects

In practical applications, studies have shown that formulations containing 2-(4-Chloro-2-methoxyphenoxy)acetic acid significantly reduce weed populations in crops without adversely affecting crop yield. For instance, a field study demonstrated a reduction in weed biomass by over 70% when applied at recommended dosages .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. Reports indicate that exposure to high concentrations can lead to adverse effects, including liver damage in cases of prolonged exposure. A recent case study documented liver injury in a farmer exposed to chlorophenoxy herbicides, highlighting the need for careful handling and application practices .

The biological activity of 2-(4-Chloro-2-methoxyphenoxy)acetic acid can be attributed to its ability to interact with cellular membranes and enzymes. It disrupts bacterial cell walls and affects membrane integrity, leading to cell lysis. This mechanism is similar to that observed with other phenolic compounds, which are known for their antimicrobial properties .

特性

IUPAC Name |

2-(4-chloro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUWZUAZEYECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470160 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56913-08-7 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。